molecular formula C12H18O2 B13689578 4-(tert-Butoxy)-3-methoxytoluene

4-(tert-Butoxy)-3-methoxytoluene

Cat. No.: B13689578
M. Wt: 194.27 g/mol
InChI Key: ARGILXCVIBVDNB-UHFFFAOYSA-N
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Description

4-(tert-Butoxy)-3-methoxytoluene is an organic compound with the molecular formula C12H18O2. It is a derivative of toluene, where the methyl group is substituted with a tert-butoxy group and a methoxy group. This compound is of interest in organic synthesis due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-Butoxy)-3-methoxytoluene typically involves the alkylation of 3-methoxytoluene with tert-butyl alcohol in the presence of an acid catalyst. The reaction can be carried out under reflux conditions with a suitable solvent such as dichloromethane or toluene. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method offers better control over reaction parameters, leading to higher yields and purity. The use of flow microreactors has been shown to be more efficient and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

4-(tert-Butoxy)-3-methoxytoluene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alcohols.

    Substitution: The tert-butoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst at room temperature.

    Substitution: Sodium hydride in dimethylformamide (DMF) as a base for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(tert-Butoxy)-3-methoxytoluene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(tert-Butoxy)-3-methoxytoluene involves its interaction with various molecular targets. The tert-butoxy group can undergo cleavage to form reactive intermediates, which can then participate in further chemical reactions. The methoxy group can also influence the reactivity of the compound by donating electron density through resonance effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(tert-Butoxy)-3-methoxytoluene is unique due to the presence of both tert-butoxy and methoxy groups on the toluene ring. This combination of functional groups imparts distinct reactivity and makes it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

IUPAC Name

2-methoxy-4-methyl-1-[(2-methylpropan-2-yl)oxy]benzene

InChI

InChI=1S/C12H18O2/c1-9-6-7-10(11(8-9)13-5)14-12(2,3)4/h6-8H,1-5H3

InChI Key

ARGILXCVIBVDNB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC(C)(C)C)OC

Origin of Product

United States

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